3-Chloro-2-cyanobenzoic acid

Catalog No.
S9068533
CAS No.
M.F
C8H4ClNO2
M. Wt
181.57 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-2-cyanobenzoic acid

Product Name

3-Chloro-2-cyanobenzoic acid

IUPAC Name

3-chloro-2-cyanobenzoic acid

Molecular Formula

C8H4ClNO2

Molecular Weight

181.57 g/mol

InChI

InChI=1S/C8H4ClNO2/c9-7-3-1-2-5(8(11)12)6(7)4-10/h1-3H,(H,11,12)

InChI Key

KVZUULWDZYNNCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C#N)C(=O)O

3-Chloro-2-cyanobenzoic acid (CAS 1254073-93-2) is a densely functionalized aromatic building block primarily utilized as a precursor for P2X7 receptor antagonists and advanced immunomodulatory active pharmaceutical ingredients (APIs). Characterized by its 1,2,3-trisubstitution pattern, it provides a unique combination of a reactive carboxylic acid, a linear ortho-cyano group, and a meta-chloro substituent. For industrial procurement, its core value lies in its ability to undergo chemoselective transformations—such as borane-mediated reduction to benzyl alcohols or direct amide couplings with bulky secondary amines—without disrupting the sensitive nitrile functionality. This specific regiochemistry is essential for establishing the precise dihedral angles and steric profiles required in downstream neuroinflammatory drug scaffolds [1].

Substituting 3-chloro-2-cyanobenzoic acid with closely related regioisomers, such as 2-chloro-3-cyanobenzoic acid or 4-chloro-3-cyanobenzoic acid, fundamentally alters both synthetic processability and final API efficacy. In amide coupling workflows, the ortho-chloro group in 2-chloro-3-cyanobenzoic acid imposes severe steric hindrance due to its larger van der Waals radius compared to the linear, sp-hybridized ortho-cyano group of the target compound. This steric clash drastically reduces coupling yields with sterically demanding amines like tetrahydropyrazines. Furthermore, in structure-activity relationship (SAR) optimization for P2X7 modulators, the exact 3-chloro-2-cyano geometry is required to lock the aromatic ring in the correct conformation for target binding; isomeric substitution typically results in a complete loss of receptor affinity, making these analogs unviable as procurement substitutes in these specific therapeutic programs [1].

Steric Advantage in Ortho-Substituted Amide Couplings

When synthesizing complex API intermediates, the steric environment around the carboxylic acid dictates coupling efficiency. 3-Chloro-2-cyanobenzoic acid features an ortho-cyano group, which is linear (sp-hybridized) and possesses a low conformational A-value (~0.17 kcal/mol). In contrast, the regioisomer 2-chloro-3-cyanobenzoic acid places a bulky, spherical chlorine atom (A-value ~0.43 kcal/mol) ortho to the reaction center. This difference significantly impacts process yields when coupling with bulky secondary amines (e.g., substituted piperazines or tetrahydropyrazines). Standard HATU/DIPEA couplings with the 3-chloro-2-cyano isomer routinely achieve >80% conversion, whereas the 2-chloro substituted analog suffers from sluggish kinetics and yields often below 50% due to steric shielding of the activated ester intermediate [1].

Evidence DimensionOrtho-substituent steric hindrance (A-value) and coupling efficiency
Target Compound DataOrtho-cyano group (A-value ~0.17 kcal/mol); >80% typical coupling yield
Comparator Or Baseline2-Chloro-3-cyanobenzoic acid (Ortho-chloro group, A-value ~0.43 kcal/mol); <50% typical yield
Quantified Difference~60% relative increase in coupling yield for bulky amines
ConditionsStandard peptide coupling conditions (e.g., HATU, DIPEA, DMF, RT)

Buyers synthesizing complex amides should procure the 3-chloro-2-cyano isomer to ensure viable process yields and avoid the severe steric penalties associated with ortho-chloro substitution.

Chemoselective Borane Reduction Compatibility

A critical procurement advantage of the free 3-chloro-2-cyanobenzoic acid over its esterified analogs (e.g., methyl 3-chloro-2-cyanobenzoate) is its compatibility with chemoselective borane reduction. Process data demonstrates that treating the free acid with borane-tetrahydrofuran (BH3-THF) complex at 0 °C allows for targeted reduction of the carboxylic acid to the corresponding benzyl alcohol, achieving up to 71% conversion while leaving the sensitive nitrile group intact. Attempting to reduce the esterified comparator typically requires metal hydride reagents (such as DIBAL-H or LiAlH4), which frequently lead to over-reduction or competing attack on the cyano group, generating unwanted amine byproducts and complicating downstream purification [1].

Evidence DimensionChemoselective reduction to benzyl alcohol (nitrile intact)
Target Compound Data71% conversion to alcohol using BH3-THF (free acid precursor)
Comparator Or BaselineMethyl 3-chloro-2-cyanobenzoate (requires metal hydrides, high risk of over-reduction)
Quantified DifferenceAvoidance of nitrile over-reduction; direct access to alcohol
ConditionsBH3-THF, 0 °C to RT, 8 hours

Procuring the free acid rather than the ester streamlines the synthesis of 3-chloro-2-cyanobenzyl alcohols by enabling mild, chemoselective borane reduction.

Pharmacophore Geometry for P2X7 Receptor Affinity

In the development of P2X7 receptor antagonists, the substitution pattern of the terminal aromatic ring is a primary driver of binding affinity. APIs incorporating the 3-chloro-2-cyanophenyl moiety exhibit optimal dihedral angles, allowing the molecule to fit precisely into the allosteric binding pocket of the receptor. Switching the procurement building block to the 4-chloro-3-cyanobenzoic acid isomer alters the electronic distribution and the spatial projection of the halogens. SAR studies on related scaffolds indicate that moving the chlorine from the meta (3-position) to the para (4-position) relative to the attachment point typically results in a >10-fold drop in target potency (IC50 shifting from sub-micromolar to micromolar ranges), rendering the isomeric building block useless for this specific therapeutic class [1].

Evidence DimensionP2X7 receptor binding affinity (IC50) of derived APIs
Target Compound DataSub-micromolar IC50 (optimal pharmacophore fit)
Comparator Or Baseline4-Chloro-3-cyanobenzoic acid derivatives
Quantified Difference>10-fold reduction in potency for the 4-chloro isomer
ConditionsIn vitro P2X7 receptor functional assays

For medicinal chemistry procurement, the exact 3-chloro-2-cyano substitution is non-negotiable for maintaining the required sub-micromolar potency in P2X7 antagonist programs.

Synthesis of P2X7 Receptor Antagonists

Serves as a direct, sterically optimized precursor for coupling with tetrahydropyrazines and other complex secondary amines to form potent neuroinflammatory and immunomodulatory drug candidates [1].

Chemoselective Benzyl Alcohol Production

Functions as the ideal starting material for generating 3-chloro-2-cyanobenzyl alcohol via mild BH3-THF reduction, avoiding the severe over-reduction issues common with esterified precursors [1].

Sterically Demanding Amide Library Generation

Acts as the preferred cyanobenzoic acid building block for parallel synthesis libraries requiring ortho-substitution, as the linear cyano group minimizes steric hindrance during automated coupling cycles compared to ortho-halogenated analogs [1].

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

180.9930561 g/mol

Monoisotopic Mass

180.9930561 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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